molecular formula C7H5BrN2O B596157 6-Bromo-2-methyloxazolo[5,4-b]pyridine CAS No. 116081-18-6

6-Bromo-2-methyloxazolo[5,4-b]pyridine

Cat. No.: B596157
CAS No.: 116081-18-6
M. Wt: 213.034
InChI Key: CJLGQBJRFKPOLW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyloxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O It is characterized by a fused oxazole and pyridine ring system, with a bromine atom at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyloxazolo[5,4-b]pyridine typically involves the cyclization of 3-amino-5-bromopyridin-2-ol with trimethyl orthoacetate. The reaction is carried out in a microwave reactor at 120°C for 2 hours . The reaction mixture is then concentrated and purified using silica gel chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyloxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the oxazole ring.

Scientific Research Applications

6-Bromo-2-methyloxazolo[5,4-b]pyridine has several applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological pathways and enzyme interactions due to its unique structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyloxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methyloxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLGQBJRFKPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855934
Record name 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116081-18-6
Record name 6-Bromo-2-methyloxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116081-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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